1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea
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Overview
Description
1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonyl group, a phenylethyl moiety, and a pyrazolyl urea, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the 2-Methylsulfonyl-1-phenylethyl intermediate: This step involves the sulfonylation of a phenylethyl precursor under controlled conditions.
Synthesis of the oxolan-2-ylmethyl pyrazole: This intermediate is prepared through a cyclization reaction involving appropriate starting materials.
Coupling of intermediates: The final step involves the coupling of the two intermediates under urea-forming conditions, typically using a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The phenylethyl and pyrazolyl moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea involves its interaction with specific molecular targets. The sulfonyl group and pyrazolyl urea moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amine: Similar structure but with an amine group instead of urea.
1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamate: Contains a carbamate group instead of urea.
Uniqueness
1-(2-Methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-methylsulfonyl-1-phenylethyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-27(24,25)13-17(14-6-3-2-4-7-14)21-18(23)20-15-10-19-22(11-15)12-16-8-5-9-26-16/h2-4,6-7,10-11,16-17H,5,8-9,12-13H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSDDUYEGWBKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)NC(=O)NC2=CN(N=C2)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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